1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the CAS Number: 175871-45-1. It has a molecular weight of 184.67 and its IUPAC name is 1,2,3,4-tetrahydro-7-isoquinolinamine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is 1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the CAS Number: 175871-45-1 . It’s often used in the field of medicinal chemistry .
One of the main applications of this compound is in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.
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Medicinal Chemistry Research : This compound is often used in medicinal chemistry research . It’s a key component in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
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Drug Development : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.
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Biological Activity Studies : The compound is used in studies to understand the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
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Synthetic Strategies : It’s also used in research to develop commonly used synthetic strategies for constructing the core scaffold .
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Medicinal Chemistry Research : This compound is often used in medicinal chemistry research . It’s a key component in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
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Drug Development : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.
-
Biological Activity Studies : The compound is used in studies to understand the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
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Synthetic Strategies : It’s also used in research to develop commonly used synthetic strategies for constructing the core scaffold .
Safety And Hazards
Future Directions
1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUKVDXUFJCOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632702 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride | |
CAS RN |
175871-45-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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